molecular formula C19H22N2O5S B11238935 N-(4-methoxybenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-(4-methoxybenzyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11238935
M. Wt: 390.5 g/mol
InChI Key: VJRBBBJCAMIJRI-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring system, a methanesulfonyl group, and a methoxyphenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzoxazepine ring, the introduction of the methanesulfonyl group, and the attachment of the methoxyphenylmethyl substituent. Common synthetic routes may involve the use of reagents such as methanesulfonyl chloride, methoxybenzylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carboxamide would produce an amine derivative.

Scientific Research Applications

5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes by binding to their active sites and blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-N-METHYL-4-(PIPERIDIN-3-YL)PYRIMIDIN-2-AMINE: Shares the methanesulfonyl and methoxyphenylmethyl groups but differs in the core structure.

    2-(4-(METHANESULFONYL)PHENYL)-N-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-AMINE: Contains a similar methanesulfonyl group but has a different heterocyclic core.

Uniqueness

What sets 5-METHANESULFONYL-N-[(4-METHOXYPHENYL)METHYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE apart is its unique benzoxazepine ring system, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C19H22N2O5S/c1-25-15-9-7-14(8-10-15)13-20-19(22)18-11-12-21(27(2,23)24)16-5-3-4-6-17(16)26-18/h3-10,18H,11-13H2,1-2H3,(H,20,22)

InChI Key

VJRBBBJCAMIJRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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